molecular formula C22H18N4O2S B2949842 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide CAS No. 1210426-49-5

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide

Cat. No.: B2949842
CAS No.: 1210426-49-5
M. Wt: 402.47
InChI Key: YAMGJPLQVGBYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide is a heterocyclic compound featuring a central thiazole ring substituted with a phenylacetamido group at position 2 and an acetamide linker connecting it to a quinolin-5-yl moiety.

Properties

IUPAC Name

N-[4-[2-oxo-2-(quinolin-5-ylamino)ethyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-20(12-15-6-2-1-3-7-15)26-22-24-16(14-29-22)13-21(28)25-19-10-4-9-18-17(19)8-5-11-23-18/h1-11,14H,12-13H2,(H,25,28)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMGJPLQVGBYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by the reaction of α-haloketones with thiourea. The phenylacetamido group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]-N-(quinolin-5-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, affecting transcription and replication processes. These interactions can lead to the inhibition of cancer cell proliferation, reduction of microbial growth, and modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related acetamide-thiazole derivatives, focusing on molecular features, synthesis, physicochemical properties, and biological activity.

Structural and Functional Analogues

N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Derivatives () Structure: Compounds such as 9a–9e feature a triazole-thiazole hybrid scaffold with benzimidazole or substituted phenyl groups. Unlike the target compound, these lack the quinoline moiety but share acetamide linkages to aromatic systems. Synthesis: Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in acetonitrile with triethylamine, indicating a modular approach applicable to the target compound .

Mirabegron (MBG) () Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide. Shares a thiazole-acetamide core but incorporates a hydroxy-phenylethylamino group instead of quinoline. Pharmacology: Clinically used as a β3-adrenergic receptor agonist for overactive bladder. The target compound’s quinoline group may reduce β3 affinity but enhance interactions with kinase or DNA targets .

Benzothiazole-Trifluoromethyl Derivatives () Structure: N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide substitutes benzothiazole for thiazole and includes electron-withdrawing CF₃.

Synthetic Relevance: Highlights the versatility of thiazole-acetamide scaffolds in medicinal chemistry .

Comparative Data Table

Parameter Target Compound 9c () Mirabegron () Benzothiazole-CF₃ ()
Molecular Weight ~427.5 g/mol (estimated) 532.4 g/mol 396.51 g/mol 354.3 g/mol
Key Substituents Quinoline, phenylacetamido 4-Bromophenyl, triazole β-Hydroxy-phenylethyl CF₃, benzothiazole
Synthetic Method Likely CuAAC or amide coupling CuAAC Multi-step alkylation Nucleophilic substitution
logP (Estimated) ~2.8 ~3.2 ~1.9 ~3.5
Biological Activity Hypothesized enzyme inhibition α-Glucosidase inhibition β3-Adrenergic agonist Unknown
Thermal Stability High (thiazole core) High Moderate High (CF₃ stabilizes)

Key Research Findings

  • Activity vs. α-Glucosidase : The target compound’s lack of electron-withdrawing groups (e.g., bromine in 9c ) may reduce inhibitory potency compared to 9c , which showed a docking score of −9.1 kcal/mol .
  • Solubility: The quinoline group likely reduces aqueous solubility compared to Mirabegron’s polar hydroxyethylamino chain, necessitating formulation adjustments for bioavailability .
  • Synthetic Complexity: The target compound’s quinoline-thiazole linkage may require multi-step synthesis, contrasting with simpler triazole-thiazole hybrids in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.